molecular formula C17H34O3S B025028 cis-9-Hexadecenyl methanesulfonate CAS No. 93135-85-4

cis-9-Hexadecenyl methanesulfonate

Cat. No.: B025028
CAS No.: 93135-85-4
M. Wt: 318.5 g/mol
InChI Key: SNUPNOSJSJKCJM-UHFFFAOYSA-N
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Description

cis-9-Hexadecenyl methanesulfonate is an organic compound characterized by a long hydrocarbon chain with a methanesulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-9-Hexadecenyl methanesulfonate typically involves the esterification of (Z)-hexadec-9-en-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(Z)-hexadec-9-en-1-ol+methanesulfonyl chloride(Z)-hexadec-9-enyl methanesulfonate+HCl\text{(Z)-hexadec-9-en-1-ol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (Z)-hexadec-9-en-1-ol+methanesulfonyl chloride→(Z)-hexadec-9-enyl methanesulfonate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: cis-9-Hexadecenyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The double bond in the hydrocarbon chain can be reduced using hydrogenation catalysts.

    Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products include (Z)-hexadec-9-enyl amines, thiols, and ethers.

    Reduction: Saturated hydrocarbons.

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

cis-9-Hexadecenyl methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential as a bioactive compound in cell signaling and membrane studies.

    Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of cis-9-Hexadecenyl methanesulfonate involves its interaction with nucleophilic sites in biological molecules. The methanesulfonate group can undergo nucleophilic substitution, leading to the modification of proteins, nucleic acids, and other biomolecules. This interaction can affect cellular processes such as signal transduction, enzyme activity, and membrane dynamics.

Comparison with Similar Compounds

  • Ethyl methanesulfonate
  • Methyl methanesulfonate
  • Butyl methanesulfonate

Comparison: cis-9-Hexadecenyl methanesulfonate is unique due to its long hydrocarbon chain and the presence of a double bond, which imparts distinct physical and chemical properties. Compared to shorter-chain methanesulfonates, it has higher hydrophobicity and can interact differently with biological membranes and hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.

Properties

IUPAC Name

hexadec-9-enyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h8-9H,3-7,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUPNOSJSJKCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404007
Record name cis-9-Hexadecenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93135-85-4
Record name cis-9-Hexadecenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonic acid palmitoleyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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